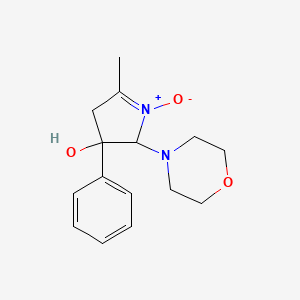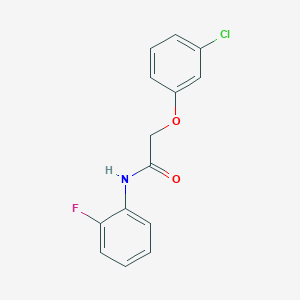![molecular formula C18H21N5O2S2 B5520443 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.11366728 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Compounds bearing similar structural motifs have shown significant antioxidant and anticancer activities. For instance, novel derivatives have demonstrated antioxidant activity surpassing that of ascorbic acid and exhibited cytotoxic effects against glioblastoma and breast cancer cell lines. Specifically, certain derivatives have been identified as highly active against the glioblastoma U-87 cell line, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Photodynamic Therapy for Cancer Treatment
Newly synthesized zinc phthalocyanine derivatives containing Schiff base groups have shown remarkable potential for photodynamic therapy in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers, indicating their significant role in targeting cancer cells (Pişkin et al., 2020).
Antibacterial and Antifungal Agents
Synthesis efforts have led to the creation of compounds with potent antibacterial and antifungal activities. Notably, some derivatives have exhibited activities comparable to standard agents like Ampicillin and Flucanazole, highlighting their potential as new antimicrobial agents. The structural diversity and modification of these compounds play a crucial role in their antimicrobial efficacy (Helal et al., 2013).
Corrosion Inhibitors
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrate a combination of physical and chemical adsorption onto metal surfaces, providing enhanced protection against corrosion. This application signifies the potential of such compounds in industrial settings to prevent metal degradation (Hu et al., 2016).
Safety and Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, it should be handled with care, using appropriate personal protective equipment, and its disposal should be carried out in accordance with local regulations .
Orientations Futures
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-10-11(2)26-17(19-10)20-16(24)12(3)27-18-22-21-15(23(18)4)13-7-6-8-14(9-13)25-5/h6-9,12H,1-5H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHKVKHMUUBVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)


![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
